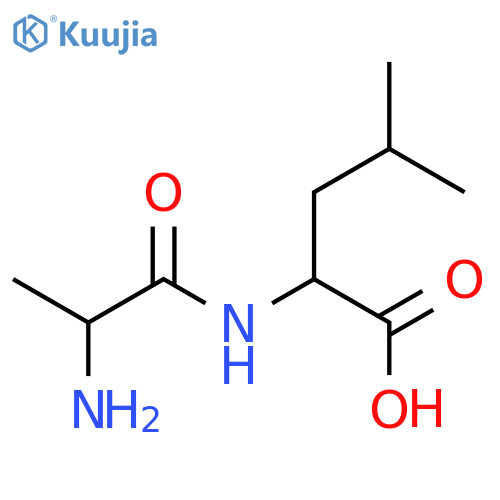Cas no 1638-60-4 ((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid)

1638-60-4 structure
商品名:(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid
(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid
- 2-(2-AMINOPROPANAMIDO)-4-METHYLPENTANOIC ACID
- 2-(2-aminopropanoylamino)-4-methylpentanoic acid
- DL-ALANYL-L-LEUCINE
- L-Leucine,alanyl-
- 2-(2-azanylpropanoylamino)-4-methyl-pentanoic acid
- 2-(alanylamino)-4-methyl-valeric acid
- Alanineleucine
- DL-ALANINE-L-LEUCINE
- DL-Alanyl-L-Lencine
- H-DL-ALA-LEU-OH
- RDIKFPRVLJLMER-UHFFFAOYSA-N
- NSC-89666
- SCHEMBL1171451
- A0185
- N-(2-Amino-1-hydroxypropylidene)leucine
- NSC89666
- NSC-89609
- DL-Alanine-DL-leucine
- HY-W014786
- BS-44084
- BRD-A08636822-001-01-4
- FT-0633725
- (2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid
- N-(2-Aminopropanoyl)leucine #
- (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid
- 1999-42-4
- alanyl-DL-leucine
- FT-0695788
- AKOS009158119
- DL-Ala-DL-Leu
- H-DL-Ala-DL-Leu-OH
- FT-0641102
- D88225
- DTXSID80936873
- MFCD00025555
- L012879
- A835633
- NSC89609
- NSC-89664
- 2-(2-aminopropanamido)-4-methylpentanoicacid
- dl-Alanyl-dl-leucine
- CHEMBL1221716
- FT-0633966
- 2-(2-aminopropanoylamino)-4-methyl-pentanoic acid
- CS-W015502
- A821575
- NSC89664
- 1638-60-4
- CCG-233356
- FT-0634765
- A810521
- CHEBI:177395
- BAA99942
- 2-[(2-amino-1-oxopropyl)amino]-4-methylpentanoic acid
- DB-045052
- L-alanyl-D-leucine
- DB-048317
- D-Leucine, L-alanyl-
- DB-054988
- H-D-ALA-LEU-OH
- DB-043573
-
- インチ: InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
- InChIKey: RDIKFPRVLJLMER-UHFFFAOYSA-N
- ほほえんだ: NC(C)C(NC(CC(C)C)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 202.13184
- どういたいしつりょう: 202.132
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 92.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.108
- ふってん: 409.7°Cat760mmHg
- フラッシュポイント: 201.6°C
- 屈折率: 1.485
- PSA: 92.42
- LogP: 1.04030
- ようかいせい: 未確定
(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A878406-5g |
H-DL-Ala-Leu-OH |
1638-60-4 | 95+% | 5g |
$399.0 | 2024-04-23 |
(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid 関連文献
-
Santu Biswas,Sujit Sarkar,Prithvi Raj Pandey,Sudip Roy Phys. Chem. Chem. Phys. 2016 18 5550
-
D. Stevenson,G. T. Young J. Chem. Soc. C 1969 2389
-
3. Peptide kinetics. Part 10.—Kinetics of simultaneous hydrolysis and reversible sequence-inversion of some dipeptides in strong acidA. A. Brewerton,D. A. Long,T. G. Truscott Trans. Faraday Soc. 1970 66 2297
-
Santu Biswas,Sujit Sarkar,Prithvi Raj Pandey,Sudip Roy Phys. Chem. Chem. Phys. 2016 18 5550
-
Monika Kijewska,Angelika Czerwińska,Samah Al-Harthi,Grzegorz Wo?czański,Mateusz Waliczek,Abdul-Hamid Emwas,Mariusz Jaremko,?ukasz Jaremko,Piotr Stefanowicz,Zbigniew Szewczuk Chem. Commun. 2020 56 8814
1638-60-4 ((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid) 関連製品
- 131115-71-4(Gly-Gln-OH·H2O)
- 869-19-2(Glycyl-L-leucine)
- 3303-34-2(L-Alanyl-L-leucine)
- 14857-82-0(Gly-gly-leu)
- 69242-40-6(Glycylglycyl-l-isoleucine)
- 39537-23-0(L-Alanyl-L-Glutamine)
- 13115-71-4(Glycyl-glutamine)
- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))
- 19461-38-2(N-Glycyl-L-isoleucine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1638-60-4)(S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid

清らかである:99%
はかる:5g
価格 ($):359.0